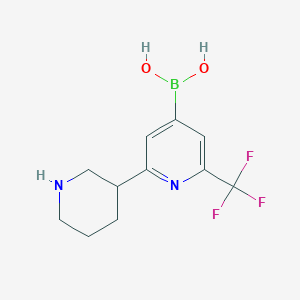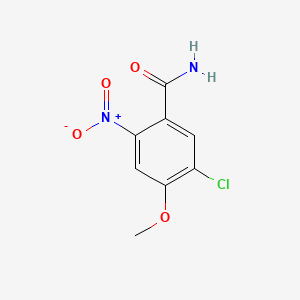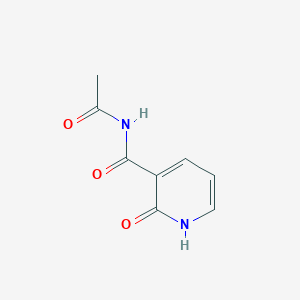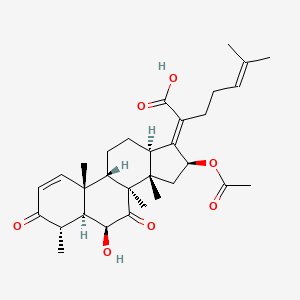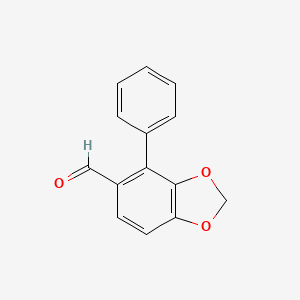![molecular formula C27H20 B14078075 hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14078075.png)
hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacyclo[178002,1103,8013,17022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene typically involves multi-step organic reactions. These reactions often include cyclization processes, where smaller ring structures are fused together to form the larger hexacyclic framework. Common reagents used in these synthetic routes include strong acids or bases to facilitate ring closure and catalysts to enhance reaction efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxygen-containing functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more saturated compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur through nucleophilic or electrophilic mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents to dissolve reactants, and sometimes catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Applications De Recherche Scientifique
Hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research into its interactions with biological molecules can provide insights into the behavior of similar compounds in biological systems.
Industry: Its unique structural properties make it a candidate for materials science research, including the development of novel polymers and nanomaterials.
Mécanisme D'action
The mechanism by which hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene exerts its effects involves interactions with various molecular targets. These interactions can include binding to specific receptors or enzymes, altering their activity and leading to downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene can be compared with other polycyclic aromatic hydrocarbons, such as:
- Hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
- Hexacyclo[10.10.1.02,11.04,9.013,22.015,20]tricosa-2(11),3,5,7,9,13,15,17,19,21-decaen-23-one
These compounds share similar structural features, such as multiple fused rings and high degrees of unsaturation, but differ in their specific ring arrangements and functional groups The uniqueness of hexacyclo[178002,1103,8013,17
Propriétés
Formule moléculaire |
C27H20 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene |
InChI |
InChI=1S/C27H20/c1-3-10-24-18(6-1)12-14-22-16-20-8-5-9-21(20)17-23-15-13-19-7-2-4-11-25(19)27(23)26(22)24/h1-4,6-15H,5,16-17H2 |
Clé InChI |
VPUHUEOJFDPPMQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2CC3=C(C4=CC=CC=C4C=C3)C5=C(CC2=C1)C=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


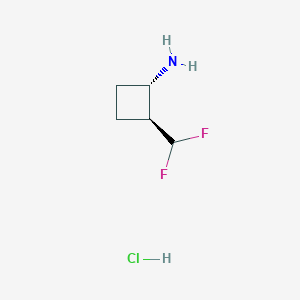
![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
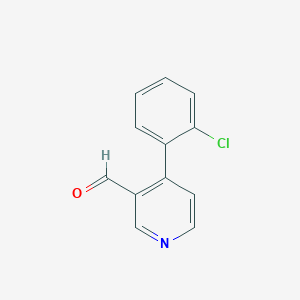
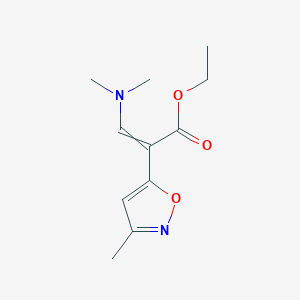
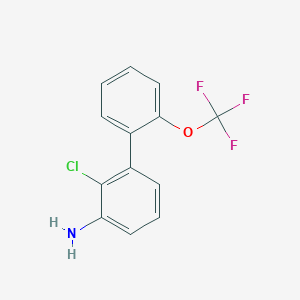
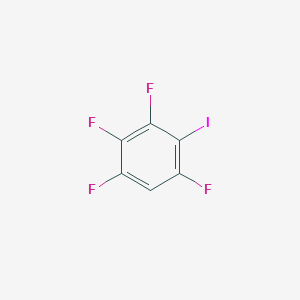
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)
![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
